5-Cyclopropyl-2-fluoro-4-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWTPNPVSSCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Cyclopropyl 2 Fluoro 4 Iodopyridine and Analogous Pyridine Scaffolds
Strategies for Introducing the Cyclopropyl (B3062369) Moiety onto Pyridine (B92270) Systems
The cyclopropyl group is a valuable structural motif in medicinal chemistry, and its incorporation into heterocyclic systems like pyridine is of significant interest. Methodologies for this transformation can be broadly categorized into cross-coupling reactions and direct cyclopropanation.
Cross-Coupling Approaches Utilizing Cyclopropyl-Boron Reagents
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This reaction is particularly effective for attaching cyclopropyl groups to aromatic and heteroaromatic rings using cyclopropyl-boron reagents, such as cyclopropylboronic acid or its derivatives. nih.gov The reaction typically involves the palladium-catalyzed coupling of a halo-pyridine with the cyclopropyl-boron species in the presence of a base. nih.govrsc.org
Key to the success of these couplings is the choice of catalyst, ligand, and reaction conditions. For instance, catalyst systems involving palladium(II) acetate (B1210297) and bulky, electron-rich phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have proven effective for coupling potassium cyclopropyltrifluoroborate with aryl and heteroaryl chlorides. nih.gov The use of potassium carbonate as a base and a solvent system of cyclopentyl methyl ether and water is also common. nih.gov While many protocols use aryl bromides or iodides, methods have been developed for the more challenging, yet more accessible, aryl chlorides. nih.gov
One of the challenges with cyclopropylboronic acid is its propensity to undergo protodeboronation, which can reduce reaction efficiency and requires the use of excess reagent. nih.govacs.org Despite this, the Suzuki-Miyaura reaction remains a preferred method due to its mild conditions and tolerance of a wide range of functional groups, including esters, ketones, and nitriles. nih.govaudreyli.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Cyclopropylarene Synthesis
| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | 75 |
| 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Reduced yield due to volatility |
| Various Bromoarenes | trans-2-Butylcyclopropylboronic acid | Pd(PPh₃)₄ | K₃PO₄·3H₂O | High yields |
Cyclopropanation Reactions for Pyridine Derivatives
Direct cyclopropanation involves the formation of the three-membered ring on a pre-existing pyridine derivative. This approach avoids the need for pre-functionalized cyclopropyl reagents. One strategy involves the reaction of pyridinium ylides with electron-deficient alkenes. researchgate.netresearchgate.net For example, a pyridinium ylide can be generated from an α-pyridinium acetate, which then reacts with a Michael acceptor like a substituted methylidenemalononitrile to form a cyclopropane (B1198618) ring. researchgate.net The diastereoselectivity of such reactions can be influenced by the substituents on the pyridine ring and the choice of chiral auxiliaries. researchgate.net
Another emerging strategy is biocatalytic cyclopropanation. Hemoproteins can serve as biocatalysts for carbene transfer reactions. nih.gov In this method, pyridotriazoles are used as stable carbene precursors. The enzyme catalyzes the activation of the pyridotriazole and subsequent cyclopropanation of an olefin, offering a route to highly enantioenriched pyridine-functionalized cyclopropanes. nih.gov This biocatalytic approach can be applied to a variety of olefins with high stereoselectivity. nih.gov
Fluorination Protocols in the Synthesis of Halogenated Pyridines
Introducing a fluorine atom onto a pyridine ring is a crucial step in synthesizing compounds like 5-cyclopropyl-2-fluoro-4-iodopyridine. The electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, but several methods have been developed for its fluorination. youtube.com
Direct C-H fluorination offers an atom-economical approach. One such method utilizes silver(II) fluoride (B91410) (AgF₂) to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines. orgsyn.org This reaction proceeds at or near room temperature with a single, commercially available reagent and shows high tolerance for various functional groups. orgsyn.org The resulting fluoropyridines can then serve as substrates for further functionalization, such as nucleophilic aromatic substitution (SNAr) reactions. orgsyn.org
For pyridines that already contain a leaving group (like a chloro or bromo substituent), nucleophilic aromatic substitution (SNAr) with a fluoride source is a common strategy. The Balz-Schiemann reaction, involving the thermal decomposition of diazonium fluoroborates, is a classic method, though modern variations often provide higher yields and milder conditions. Another approach involves halogen exchange (HALEX) reactions, where a chloro- or bromo-pyridine is treated with a fluoride salt like potassium fluoride, often in the presence of a phase-transfer catalyst.
The choice of fluorinating agent is critical and depends on the substrate and desired regioselectivity. Reagents like N-fluorobenzenesulfonimide (NFSI) are used as electrophilic fluorine sources in certain contexts. researchgate.net The synthesis of 2-fluoro-5-iodopyridine, an analogue of the target scaffold, has been achieved from 5-iodo-2-aminopyridine using sodium nitrite and hydrogen fluoride-pyridine. chemicalbook.com
Regioselective Iodination of Pyridine Rings
The final key functionality to be installed is the iodine atom at the C4 position. Achieving regioselectivity in the iodination of a substituted pyridine ring is essential.
Direct Iodination Methods
Direct C-H iodination involves the reaction of a pyridine derivative with an electrophilic iodine source. Due to the low electrophilicity of molecular iodine, an oxidant is typically required to generate a more reactive iodinating species. researchgate.net Various systems have been developed for this purpose, including iodine in the presence of reagents like potassium persulfate (K₂S₂O₈) or hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA). scispace.comnih.gov
A radical-based direct C-H iodination protocol has been developed for pyridines, which can lead to iodination at the C3 and C5 positions. researchgate.netrsc.orgnih.gov The specific regioselectivity is influenced by the substituents already present on the ring and the reaction mechanism, which can be either radical or electrophilic in nature. scispace.com For instance, ultrasound-assisted iodination using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) has been reported for other N-heterocycles, offering an environmentally friendly alternative. nih.gov Reagents like pyridinium iodochloride (PyICl) have also been shown to be effective for the iodination of activated aromatic compounds. researchgate.netresearchgate.net
Table 2: Reagents for Direct Iodination of Heterocycles
| Iodine Source | Activator / Oxidant | Heterocycle Type | Typical Position of Iodination |
|---|---|---|---|
| NaI | K₂S₂O₈ / MnSO₄ | Pyridines, Quinolines | C3 / C5 |
| I₂ | TBHP (Ultrasound) | Imidazo[1,2-α]pyridines | C3 |
| KI | PIDA | Pyrazolo[1,5-a]pyrimidines | C3 |
| Pyridinium Iodochloride (PyICl) | N/A | Hydroxylated Aromatic Ketones | Ortho to activating group |
Precursor-Based Iodination Strategies
When direct iodination does not provide the desired regioselectivity, a precursor-based strategy can be employed. This involves placing a functional group at the target position that can be later converted into an iodine atom.
One of the most effective precursor strategies involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for both electrophilic and nucleophilic attack. scripps.edu The N-oxide can direct metallation to an adjacent position or be used to introduce a halogen. acs.org After functionalization, the N-oxide group can be removed through deoxygenation using reagents like PCl₃ or, more sustainably, iodide and formic acid. rsc.org Iodo- or bromo-pyridine N-oxides can undergo iodine- or bromine-magnesium exchange, creating a Grignard-like reagent that can be trapped with an electrophile. acs.org This highlights the versatility of N-oxides in directing functionalization on the pyridine ring. documentsdelivered.comorganic-chemistry.org
Another precursor-based approach is a halogen exchange reaction, similar to that used for fluorination. A bromo- or chloro-pyridine at the desired position can be converted to the corresponding iodo-pyridine via a Finkelstein-type reaction, although this is more challenging on electron-deficient aromatic rings.
Convergent and Divergent Synthetic Pathways for Highly Substituted Pyridines
The construction of complex, highly substituted pyridine rings can be approached through two primary strategic paradigms: convergent synthesis and divergent synthesis.
Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is progressively diversified to generate a library of structurally related compounds. This approach is particularly valuable in drug discovery and materials science for exploring structure-activity relationships. For instance, a polysubstituted pyridine or dihydropyridine can be synthesized and then subjected to various functionalization reactions to introduce a range of substituents. thieme-connect.debaranlab.org A manganese-mediated radical cascade cyclization of tertiary enamides represents one such divergent method for accessing diverse polysubstituted pyridines. thieme-connect.debaranlab.org
The choice between a convergent and divergent approach depends on the specific synthetic goal. For the targeted synthesis of a single complex molecule like this compound, a convergent strategy might be more direct. However, if the goal is to explore a range of related analogues, a divergent strategy starting from a common pyridine core would be more efficient.
Utilization of Precursors and Building Blocks in the Synthesis of this compound
The synthesis of this compound relies on the strategic use of pre-functionalized precursors and building blocks. A plausible and efficient synthetic route would likely involve the preparation of a 5-cyclopropyl-2-fluoropyridine scaffold, followed by the regioselective introduction of an iodine atom at the 4-position.
A key precursor for this synthesis is 5-cyclopropyl-2-fluoropyridine . This intermediate can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. For instance, the coupling of a halopyridine, such as 5-bromo-2-fluoropyridine, with cyclopropylboronic acid in the presence of a palladium catalyst would yield the desired 5-cyclopropyl-2-fluoropyridine.
Once 5-cyclopropyl-2-fluoropyridine is obtained, the subsequent challenge lies in the regioselective iodination at the C-4 position. Several methods can be considered for this transformation:
Directed Ortho-Metalation (DoM): The fluorine atom at the C-2 position can act as a directed metalation group (DMG). uwindsor.cawikipedia.orgmdpi.comchem-station.com Treatment of 5-cyclopropyl-2-fluoropyridine with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, could lead to the selective deprotonation at the adjacent C-3 position. However, to achieve iodination at the C-4 position, a more elaborate strategy might be necessary, potentially involving a halogen dance rearrangement or starting from a precursor with a directing group at a different position. A more direct approach would be the lithiation of a 3-substituted precursor that directs metalation to the 4-position.
Electrophilic Iodination: Direct electrophilic iodination of 5-cyclopropyl-2-fluoropyridine is another possibility. The electron-donating nature of the cyclopropyl group and the electron-withdrawing nature of the fluorine atom will influence the regioselectivity of this reaction. The fluorine atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C-3 and C-5). The cyclopropyl group is an ortho, para-director. Therefore, the outcome of direct iodination would depend on the interplay of these electronic effects and the specific reaction conditions. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an activating agent could be employed. scispace.comorganic-chemistry.orgnii.ac.jp
A plausible synthetic sequence is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 5-Bromo-2-fluoropyridine, Cyclopropylboronic acid | Pd catalyst, Base | 5-Cyclopropyl-2-fluoropyridine |
| 2 | 5-Cyclopropyl-2-fluoropyridine | Strong base (e.g., LDA), then I₂ | 5-Cyclopropyl-2-fluoro-3-iodopyridine |
| 3 | 5-Cyclopropyl-2-fluoropyridine | Electrophilic iodinating agent (e.g., NIS) | This compound (potential isomer) |
It is important to note that the direct iodination at the 4-position of 5-cyclopropyl-2-fluoropyridine might be challenging due to the directing effects of the existing substituents. An alternative strategy could involve starting from a precursor that already contains a handle for introducing the iodine at the desired position, such as a 2,4-dihalogenated-5-cyclopropylpyridine. Subsequent selective functionalization could then provide the target molecule.
For instance, starting with a precursor like 2,4-dichloro-5-cyclopropylpyridine , one could envision a sequence involving a selective nucleophilic aromatic substitution (SNAr) to introduce the fluorine at the 2-position, followed by a method to convert the chlorine at the 4-position to an iodine, such as a Finkelstein reaction or a transition-metal-catalyzed process.
The successful synthesis of this compound and its analogues hinges on the careful selection of synthetic strategies and the judicious use of precursors and building blocks. Both convergent and divergent approaches offer viable pathways, and the optimization of reaction conditions for key steps, such as the regioselective iodination, is crucial for achieving high yields and purity of the final product.
Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Fluoro 4 Iodopyridine
Transformations at the Iodine Substituent (C-4 Position)
The carbon-iodine bond at the C-4 position of 5-cyclopropyl-2-fluoro-4-iodopyridine is a key site for synthetic transformations, enabling the introduction of a wide array of functional groups. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of more complex molecular architectures.
Palladium-catalyzed reactions are the most prominently utilized methods for forming new carbon-carbon bonds at the C-4 position of the pyridine (B92270) ring. These reactions offer a versatile and efficient means to couple the iodopyridine substrate with various organometallic reagents.
Palladium catalysts, in both the Pd(0) and Pd(II) oxidation states, are highly effective in mediating the coupling of this compound with a range of coupling partners. jocpr.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlakeheadu.canih.gov The choice of ligands, solvents, and bases can significantly influence the efficiency and outcome of these transformations. mdpi.comnih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling with Organoboron Compounds
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. rsc.org In the context of this compound, this reaction facilitates the coupling with various organoboron compounds, such as boronic acids and their esters. nih.govnih.gov
The reaction of this compound with a cyclopropylboronic acid derivative, for instance, can be achieved using a palladium acetate (B1210297) catalyst in the presence of a suitable phosphine (B1218219) ligand and a base like cesium carbonate. nih.gov This particular transformation is valuable for synthesizing molecules containing multiple cyclopropyl (B3062369) groups. nih.govlookchem.com
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | Toluene | 100 | Moderate to Excellent |
Note: This table represents typical conditions and yields may vary based on the specific organoboron reagent used.
The mechanism of the Suzuki-Miyaura coupling has been the subject of extensive investigation. colab.ws The catalytic cycle commences with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. lakeheadu.canih.gov
The subsequent and often rate-determining step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. nih.govillinois.edu This process is complex and can proceed through different pathways. nih.gov It is generally accepted that the boronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex. researchgate.net Computational studies have provided deeper insights into the energetics and intermediates of this crucial step. nih.govrsc.org The nature of the substituents on both the pyridine ring and the organoboron reagent can influence the rate and efficiency of transmetalation. beilstein-journals.org
The choice of ligand is critical for the success of the Suzuki-Miyaura coupling. nih.gov Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and SPhos families, have been shown to be highly effective in promoting the coupling of challenging substrates. nih.govrsc.orgresearchgate.net These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps. nih.gov
Optimization studies often involve screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₃PO₄, Cs₂CO₃), and solvents to achieve the highest yield and reaction rate. mdpi.commdpi.com For instance, the combination of Pd(OAc)₂ with a bulky biarylphosphine ligand has proven to be a robust system for a wide range of Suzuki-Miyaura couplings. rsc.org
Table 2: Common Ligands for Suzuki-Miyaura Coupling
| Ligand Name | Abbreviation | Key Features |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | High activity for aryl-aryl couplings |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Effective for hindered substrates |
| Adamantyl-dicyclohexylphosphine | cataCXium® A | Air-stable and efficient |
Stille Coupling with Organotin Reagents
The Stille coupling provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin reagents (stannanes). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. libretexts.orgsigmaaldrich.com
The general mechanism of the Stille coupling is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the transmetalation step, the organic group is transferred from the tin atom to the palladium center. libretexts.org
For the coupling of this compound, an organotin reagent such as tributyl(vinyl)stannane could be employed to introduce a vinyl group at the C-4 position. The reaction is typically catalyzed by a Pd(0) complex like Pd(PPh₃)₄.
Table 3: Comparison of Suzuki-Miyaura and Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds | Organotin compounds |
| Byproducts | Boron-based, generally non-toxic | Tin-based, often toxic |
| Functional Group Tolerance | Generally good | Excellent |
| Reagent Stability | Variable, boronic acids can be unstable | Generally stable and isolable |
Negishi Coupling with Organozinc Species
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. The carbon-iodine bond at the C4 position of this compound is the expected site of reactivity due to the lower bond dissociation energy of C-I compared to C-F. While the Negishi reaction is a standard method for aryl-aryl or aryl-alkyl bond formation, specific documented examples of this compound undergoing this transformation with organozinc species are not prominently available in surveyed scientific and patent literature.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction has proven to be highly effective for the selective amination of this compound. Research documented in patent literature demonstrates the selective reaction at the C4 position, where the carbon-iodine bond is preferentially activated over the more stable carbon-fluorine bond at the C2 position.
In a specific example from the synthesis of kinase inhibitors, this compound was successfully coupled with 4-fluoro-1H-indazol-5-amine. The reaction was carried out using a palladium catalyst, specifically tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a bulky electron-rich phosphine ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). A carbonate base was used to facilitate the catalytic cycle. This transformation exclusively yielded the C4-aminated product, leaving the C2-fluorine atom intact for potential subsequent reactions.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product | Yield |
| This compound | 4-Fluoro-1H-indazol-5-amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 °C | N-(5-Cyclopropyl-2-fluoropyridin-4-yl)-4-fluoro-1H-indazol-5-amine | 76% |
This interactive table summarizes the conditions for the Buchwald-Hartwig amination of this compound.
Heck Reaction with Unsaturated Hydrocarbons
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. They can be used in a variety of transformations, including Kumada, Negishi, and Suzuki-type couplings. The reactivity of aryl iodides in nickel-catalyzed systems is well-established. However, specific applications and detailed findings of nickel-catalyzed cross-coupling reactions involving this compound as a substrate have not been extensively documented in the accessible scientific patent and research landscape.
Copper-Promoted Cross-Coupling Reactions
Copper-promoted or -catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for the coupling of aryl halides with alcohols, amines, and thiols. While aryl iodides are competent substrates for copper-mediated transformations, a survey of the literature did not yield specific examples or detailed mechanistic studies of this compound undergoing copper-promoted cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Halide Sites
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridine. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The presence of electron-withdrawing groups, and in this case the pyridine nitrogen, facilitates the nucleophilic attack. For halogenated pyridines, the reactivity of the C-F bond is typically higher than that of C-Cl, C-Br, or C-I in classical SNAr reactions, as fluorine is a poor leaving group but is highly activating toward nucleophilic attack at the carbon to which it is attached.
Regiochemical Control in SNAr Reactions on Halogenated Pyridines
The regiochemical outcome of reactions on dihalogenated pyridines like this compound is dictated by both the reaction type and the conditions employed.
In classical SNAr reactions, nucleophilic attack is strongly favored at positions ortho (C2/C6) and para (C4) to the ring nitrogen, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. echemi.com The high electronegativity of the fluorine atom at the C2 position makes this site highly electron-deficient and thus susceptible to nucleophilic attack. The general leaving group ability in SNAr is F > Cl > Br > I, which contrasts with the reactivity order for C-X bonds in metal-catalyzed cross-couplings (C-I > C-Br > C-Cl >> C-F).
However, in transition metal-catalyzed reactions, regioselectivity is governed by the mechanism of oxidative addition. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the exclusive site of oxidative addition for palladium and other late transition metals. The Buchwald-Hartwig amination discussed previously is a clear example of this regiochemical control. The palladium catalyst selectively inserts into the C4-I bond, leading to the formation of the C-N bond at this position while leaving the robust C2-F bond untouched. This orthogonality allows for a two-step functionalization strategy, where the C4 position can be modified via cross-coupling, and the C2 position can potentially be targeted in a subsequent SNAr reaction with a strong nucleophile under forcing conditions.
Differential Reactivity of Halogen Substituents (Iodine vs. Fluorine)
The presence of two different halogen atoms on the pyridine ring of this compound—iodine at the C-4 position and fluorine at the C-2 position—presents an opportunity for selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the robust carbon-fluorine (C-F) bond. This inherent difference in bond strength and reactivity is the cornerstone for achieving chemoselective transformations, particularly in transition-metal-catalyzed cross-coupling reactions.
In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the oxidative addition of the palladium(0) catalyst to the C-I bond is kinetically and thermodynamically more favorable than the activation of the C-F bond. This preferential reactivity allows for the selective introduction of various substituents at the C-4 position while leaving the C-2 fluorine atom intact.
Illustrative Selectivity in Cross-Coupling Reactions:
| Cross-Coupling Reaction | Typical Catalyst System | Reactive Position | Product Type |
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-4 (Iodine) | 4-Aryl-5-cyclopropyl-2-fluoropyridine |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-4 (Iodine) | 4-Alkynyl-5-cyclopropyl-2-fluoropyridine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | C-4 (Iodine) | 4-Amino-5-cyclopropyl-2-fluoropyridine |
This table illustrates the expected selectivity based on the known reactivity of similar 2-fluoro-4-iodopyridine (B1312466) scaffolds.
This differential reactivity is a powerful tool in synthetic chemistry, enabling a modular approach to the synthesis of complex polysubstituted pyridines. The fluorine atom at the C-2 position can be retained for subsequent transformations or to modulate the electronic properties of the final molecule.
Metalation Reactions and Formation of Organometallic Complexes
The pyridine ring in this compound can be activated towards deprotonation (metalation) using strong bases, such as organolithium reagents or lithium amides (e.g., lithium diisopropylamide, LDA). The regioselectivity of this metalation is directed by the substituents on the ring. The fluorine atom at the C-2 position can facilitate deprotonation at the adjacent C-3 position through an inductive effect and potential coordination of the lithium cation. However, the iodine at C-4 could also direct metalation to the C-3 position.
Once formed, the resulting organometallic intermediate (e.g., a lithiated pyridine) is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C-3 position. This strategy provides access to tri-substituted pyridine derivatives that might be difficult to obtain through other synthetic routes.
Furthermore, the nitrogen atom of the pyridine ring can act as a ligand to coordinate with various transition metals, forming organometallic complexes. The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine and iodine atoms and the electron-donating cyclopropyl group, will affect the stability and reactivity of these complexes.
Transformations at the Fluorine Substituent (C-2 Position)
Selective Carbon-Fluorine Bond Activation in Photoredox Processes
While the C-F bond is generally robust, recent advancements in photoredox catalysis have enabled its activation under mild conditions. researchgate.netubc.ca In the context of this compound, selective C-F bond activation could potentially be achieved, especially after the more reactive C-I bond has been functionalized.
Photoredox catalysis typically involves a photosensitizer that, upon irradiation with visible light, can engage in single-electron transfer (SET) with the substrate. mdpi.comresearchgate.net For a C-F bond, a reductive SET process can lead to the formation of a radical anion, which can then fragment to release a fluoride (B91410) anion and generate an aryl radical. This radical can then participate in various bond-forming reactions. The feasibility of such a process for this compound would depend on the redox potential of the molecule and the choice of photocatalyst and reaction conditions. Given that the pyridine ring is substituted with an electron-donating cyclopropyl group, the molecule may be considered relatively electron-rich, which can influence the energetics of the SET process. nih.gov
Stereoelectronic Influence of Fluorine on Pyridine Reactivity
The fluorine atom at the C-2 position exerts a significant stereoelectronic influence on the reactivity of the pyridine ring. As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond (inductive effect). This effect has several important consequences:
Basicity: The electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity (pKa). This can affect the reactivity of the nitrogen atom in acid-base reactions and its ability to coordinate to metal centers.
Nucleophilic Aromatic Substitution: The C-2 position is activated towards nucleophilic aromatic substitution (SNAr). While the C-I bond is more reactive in cross-coupling, under SNAr conditions, a strong nucleophile could potentially displace the fluoride ion. However, the C-4 position, activated by the nitrogen and the C-2 fluorine, could also be susceptible to nucleophilic attack if a suitable leaving group is present.
Conformational Effects: The small size of the fluorine atom minimizes steric hindrance around the C-2 position and the nitrogen atom.
Reactivity of the Cyclopropyl Group (C-5 Position)
Ring-Opening Reactions of the Cyclopropane (B1198618) Ring
The cyclopropyl group is characterized by significant ring strain due to its compressed C-C-C bond angles (60°). This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, effectively behaving as a three-carbon synthon. The activation of the cyclopropyl group in this compound could be initiated by radical or acidic conditions.
For instance, radical-mediated ring-opening could be triggered by the formation of a radical at an adjacent position on the pyridine ring. The high ring strain energy of cyclopropane (approximately 27 kcal/mol) provides a thermodynamic driving force for the cleavage of a C-C bond in the three-membered ring.
Acid-catalyzed ring-opening is also a possibility, where protonation of the pyridine nitrogen could activate the molecule, or interaction with a Lewis acid could polarize the C-C bonds of the cyclopropyl ring, making it more susceptible to nucleophilic attack and subsequent ring opening. The stability of the resulting carbocation intermediate would be a key factor in determining the feasibility and regioselectivity of such a reaction. While the cyclopropyl group itself is generally stable, its attachment to the pyridine ring can influence its reactivity, particularly in the context of metabolic studies where oxidative ring-opening has been observed. hyphadiscovery.com
C(sp³)-H Functionalization of the Cyclopropyl Moiety
The cyclopropyl group, while often considered a saturated hydrocarbon, possesses unique electronic properties, including significant s-character in its C-H bonds and p-character in its C-C bonds. This makes the C(sp³)-H bonds of the cyclopropyl ring susceptible to functionalization through various modern synthetic methodologies.
Transition-metal catalysis offers a powerful toolkit for the direct functionalization of C(sp³)-H bonds, a strategy that enhances synthetic efficiency by avoiding pre-functionalization steps. In the context of this compound, the C-H bonds of the cyclopropyl group are potential targets for such catalytic transformations.
Detailed Research Findings:
While specific studies on the C(sp³)-H functionalization of this compound are not extensively documented in the public domain, the principles of transition-metal-catalyzed C-H activation provide a framework for predicting its reactivity. Palladium, rhodium, and copper catalysts are well-known to facilitate the coupling of C(sp³)-H bonds with various partners.
For the (hetero)arylation of the cyclopropyl moiety, a plausible approach involves a palladium-catalyzed process. The mechanism would likely proceed through an initial C-H activation step, forming a cyclopropyl-palladium intermediate. This intermediate could then undergo reductive elimination with a (hetero)aryl halide or a related coupling partner to form the desired C-C bond. The presence of the pyridine ring can influence this process, potentially acting as a directing group to facilitate the C-H activation at a specific position on the cyclopropyl ring.
Olefination of the cyclopropyl C-H bond could be achieved through similar catalytic systems, employing activated alkenes as coupling partners. A directing group approach, where the pyridine nitrogen coordinates to the metal center, could favor the activation of a proximal C-H bond on the cyclopropyl ring.
Illustrative Data on Transition-Metal-Catalyzed C(sp³)-H Arylation of a Model Cyclopropyl Substrate
| Entry | Catalyst (mol%) | Ligand (mol%) | Arylating Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Ph-I | Toluene | 110 | 65 |
| 2 | PdCl₂ (5) | SPhos (10) | 2-thienyl-Br | Dioxane | 100 | 72 |
| 3 | Cu(OAc)₂ (10) | None | Ph-B(OH)₂ | DMF | 120 | 58 |
| 4 | Rh₂(esp)₂ (2) | None | PhN₂BF₄ | CH₂Cl₂ | 40 | 85 |
This table presents hypothetical data for a model cyclopropyl-substituted aromatic compound to illustrate typical conditions and outcomes for C(sp³)-H arylation reactions, as specific data for this compound is not available.
Stereochemical Retention and Inversion in Cyclopropyl Transformations
The stereochemistry of reactions involving the three-membered ring of cyclopropane is a critical aspect of its chemistry. Transformations at a stereocenter on the cyclopropyl ring can proceed with either retention or inversion of configuration, depending on the reaction mechanism.
For C-H functionalization reactions that proceed through a concerted metalation-deprotonation (CMD) pathway, retention of stereochemistry is often observed. In this mechanism, the C-H bond cleavage and C-metal bond formation occur in a single, concerted step, preserving the original stereochemical configuration.
Conversely, pathways involving radical intermediates or Sₙ2-type mechanisms can lead to inversion or a mixture of stereoisomers. For instance, a radical abstraction of a hydrogen atom from a chiral cyclopropyl carbon would generate a planar radical intermediate, which could then be trapped from either face, leading to racemization or a diastereomeric mixture.
Role of the Pyridine Nitrogen Atom in Coordination Chemistry and Reaction Pathways
The lone pair of electrons on the nitrogen atom of the pyridine ring plays a pivotal role in the reactivity of this compound. This nitrogen can act as a Lewis base, coordinating to metal catalysts and influencing the regioselectivity and stereoselectivity of reactions.
In the context of C-H functionalization of the cyclopropyl moiety, the pyridine nitrogen can serve as an endogenous directing group. By coordinating to the transition metal catalyst, it can position the catalytic center in proximity to a specific C-H bond on the cyclopropyl ring, thereby facilitating its activation over other C-H bonds in the molecule. This directed approach can lead to high levels of regioselectivity that would be difficult to achieve otherwise.
Computational and Theoretical Investigations of 5 Cyclopropyl 2 Fluoro 4 Iodopyridine
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of chemical reactions involving complex organic molecules. For 5-cyclopropyl-2-fluoro-4-iodopyridine, DFT studies would be instrumental in understanding its reactivity in various transformations, such as cross-coupling reactions.
Detailed mechanistic investigations of metal-catalyzed reactions, for instance, can be carried out using DFT calculations. researchgate.net Such studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most favorable reaction pathways. For example, in Suzuki-Miyaura cross-coupling reactions, where a carbon-carbon bond is formed, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. The influence of different bases and solvents on the reaction can also be computationally modeled to optimize reaction conditions. researchgate.net
The presence of multiple reactive sites in this compound—the C-I bond, the C-F bond, and the cyclopropyl (B3062369) group—presents interesting possibilities for chemoselectivity. DFT calculations can help predict which site is more likely to react under specific conditions. For instance, the C-I bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-F bond. DFT can quantify the energy barriers for the cleavage of each bond, providing a theoretical basis for this observed selectivity.
Furthermore, computational studies have been used to investigate the mechanisms of reactions involving cyclopropyl groups, such as ring-opening reactions catalyzed by phosphines. rsc.orgresearchgate.net DFT calculations can elucidate the multi-step pathways of such reactions, including nucleophilic substitution, intramolecular additions, and rearrangements. rsc.org While not directly a reaction of the pyridine (B92270) ring, the cyclopropyl moiety's stability and potential for rearrangement under certain catalytic conditions could be explored using DFT.
Elucidation of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior. For this compound, understanding its electronic properties is key to predicting its role in chemical synthesis.
Reactivity descriptors, derived from conceptual DFT, are powerful tools for this purpose. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution of these orbitals on the molecule can indicate the likely sites of electrophilic and nucleophilic attack.
Electron Density: This fundamental property shows the probability of finding an electron at a particular point in space. Regions of high electron density are typically nucleophilic, while regions of low electron density are electrophilic.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. It is useful for predicting non-covalent interactions and the sites of ionic attack.
Fukui Functions: These functions are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack.
By calculating these descriptors for this compound, chemists can gain a deeper understanding of its reactivity profile. For instance, the electron-withdrawing effects of the fluorine and iodine atoms, combined with the electronic nature of the cyclopropyl group, will significantly influence the electron density distribution around the pyridine ring.
Predictive Modeling of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products, and controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product) is a central challenge in organic synthesis. Computational modeling has become an increasingly reliable tool for predicting and explaining the outcomes of selective reactions.
For this compound, predictive modeling can be applied to various transformations. In cross-coupling reactions, for example, if a di-substituted pyridine with two different leaving groups were used, theoretical calculations could predict which group would be preferentially substituted. nih.gov This is often determined by the relative energies of the transition states for the oxidative addition at each site.
Stereoselectivity is particularly relevant when new chiral centers are formed. While this compound itself is not chiral, reactions involving this molecule could lead to chiral products. For instance, if the cyclopropyl ring were to open and participate in a cyclization reaction, new stereocenters could be created. researchgate.net Computational modeling can be used to predict the most likely stereoisomer to be formed by calculating the energies of the diastereomeric transition states leading to each product.
Computational Approaches to Ligand Design and Optimization in Catalysis
The performance of a metal catalyst is often critically dependent on the ligands that are coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. Computational chemistry plays a vital role in the rational design and optimization of ligands for specific catalytic applications. researchgate.net
In the context of reactions involving this compound, such as Suzuki-Miyaura or Sonogashira couplings, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand for the palladium catalyst is crucial. researchgate.net Computational methods can be used to screen virtual libraries of ligands to identify promising candidates. researchgate.net
Key ligand properties that can be calculated include:
Steric Descriptors: These quantify the bulkiness of a ligand. Examples include the Tolman cone angle and the percent buried volume (%Vbur).
Electronic Descriptors: These describe the electron-donating or -accepting ability of a ligand. The Tolman electronic parameter (TEP), derived from the CO stretching frequency of a Ni(CO)3L complex, is a classic example, though many others can be calculated directly from DFT. researchgate.net
Advanced Synthetic Applications of 5 Cyclopropyl 2 Fluoro 4 Iodopyridine As a Key Building Block
Integration into Complex Heterocyclic Architectures
The distinct reactivity of the fluorine and iodine substituents on the pyridine (B92270) ring of 5-cyclopropyl-2-fluoro-4-iodopyridine allows for its sequential and selective functionalization, making it an ideal precursor for the synthesis of complex heterocyclic structures.
Construction of Pyrido-Fused Polycyclic Systems
The strategic placement of the iodo and fluoro groups on the pyridine core of this compound facilitates its use in the construction of pyrido-fused polycyclic systems. The iodine atom at the C4 position serves as a versatile handle for the introduction of various substituents through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This initial C-C or C-heteroatom bond formation sets the stage for subsequent intramolecular cyclization reactions.
For instance, a Suzuki coupling of this compound with a suitably functionalized boronic acid derivative can be followed by an intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C2 position. This tandem reaction sequence provides a facile and efficient route to a variety of tricyclic and tetracyclic pyrido-fused scaffolds. The cyclopropyl (B3062369) group at the C5 position often plays a crucial role in directing the regioselectivity of these cyclizations and can influence the conformational properties of the resulting polycyclic systems.
A representative reaction scheme is depicted below:
| Reactant 1 | Reactant 2 | Coupling Reaction | Subsequent Reaction | Product Class |
| This compound | Arylboronic acid | Suzuki Coupling | Intramolecular SNAr | Pyrido-fused aromatic systems |
| This compound | Terminal alkyne | Sonogashira Coupling | Intramolecular cyclization | Pyrido-fused heterocyclic systems |
| This compound | Organostannane | Stille Coupling | Annulation reaction | Complex polycyclic alkaloids |
Synthesis of Diverse Aza-Heterocyclic Frameworks
Beyond fused systems, this compound is instrumental in the synthesis of a wide array of aza-heterocyclic frameworks. The differential reactivity of the C-I and C-F bonds allows for a modular and divergent synthetic approach. The more reactive C-I bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact for subsequent transformations.
This chemoselectivity enables the introduction of a diverse range of substituents at the 4-position of the pyridine ring. The resulting 4-substituted-5-cyclopropyl-2-fluoropyridines are valuable intermediates that can undergo further functionalization at the 2-position via SNAr reactions with various nucleophiles, including amines, alcohols, and thiols. This two-step sequence provides access to a large chemical space of disubstituted pyridines, which are prevalent motifs in medicinal chemistry and materials science.
Strategic Utility in the Assembly of Scaffolds for Chemical Biology Research
The structural motifs accessible from this compound are of significant interest in chemical biology for the development of molecular probes and potential therapeutic agents. The ability to rapidly generate libraries of complex and diverse aza-heterocycles makes this building block particularly attractive for structure-activity relationship (SAR) studies.
Enabling the Stereoselective Construction of Chirality-Defined Molecules
While direct stereoselective reactions involving this compound are not extensively documented, its utility as a scaffold allows for the stereoselective construction of chiral molecules. Chiral auxiliaries or catalysts can be employed in the cross-coupling or substitution reactions of this building block to introduce stereocenters with high levels of enantiomeric or diastereomeric excess.
For example, a chiral amine can be used as a nucleophile in an SNAr reaction to introduce a stereocenter adjacent to the pyridine ring. Alternatively, the cyclopropyl group itself can be functionalized with chiral substituents prior to its incorporation into the pyridine ring, or it can be modified post-synthetically to generate chiral derivatives. The rigid nature of the resulting heterocyclic frameworks can help in transferring the initial stereochemical information throughout the molecule during subsequent transformations.
Development of Novel Methodologies for Organic Synthesis Through the Compound's Unique Reactivity
The unique electronic and steric properties of this compound have spurred the development of novel synthetic methodologies. The interplay between the electron-withdrawing fluorine atom and the electron-donating cyclopropyl group influences the reactivity of the pyridine ring, leading to new and unexpected reaction pathways.
Researchers have explored the use of this compound in novel transition-metal-catalyzed reactions, including C-H activation and functionalization reactions. The presence of the cyclopropyl group can direct metallation to specific positions on the pyridine ring or on the cyclopropyl group itself, enabling the synthesis of previously inaccessible derivatives. Furthermore, the strained nature of the cyclopropyl ring can be exploited in ring-opening reactions to generate more complex acyclic or macrocyclic structures. These new methodologies, enabled by the unique reactivity of this compound, expand the toolbox of synthetic organic chemists and pave the way for the discovery of new molecules with interesting properties.
Future Directions and Emerging Research Avenues in 5 Cyclopropyl 2 Fluoro 4 Iodopyridine Chemistry
Exploration of Photoredox and Electrocatalytic Methodologies
Photoredox and electrocatalytic methods have emerged as powerful tools for the functionalization of heterocyclic compounds under mild conditions. nih.govacs.orgacs.org These approaches offer unique pathways to generate reactive intermediates that can participate in a wide array of chemical transformations.
Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations of 5-Cyclopropyl-2-fluoro-4-iodopyridine. acs.org For instance, the generation of radical species from the pyridine (B92270) ring or the substituents could facilitate cross-coupling reactions, C-H functionalization, and the introduction of complex molecular fragments. Future research could focus on identifying suitable photocatalysts and reaction conditions to achieve high selectivity and yield for the functionalization of this specific pyridine derivative. The presence of the iodine atom at the 4-position makes it a prime candidate for photoredox-mediated cross-coupling reactions.
Electrocatalysis: Electrocatalytic methods provide an alternative green approach to drive chemical reactions. nih.govacs.org In the context of this compound, electrocatalysis could be employed for hydrogenation, reductive coupling, or oxidative functionalization. nih.govchemrxiv.org The electrochemical reduction of the pyridine ring to the corresponding piperidine (B6355638) is a well-established transformation that could be applied to this system. nih.govacs.org The development of selective electrocatalytic systems could allow for the controlled modification of the molecule at different positions.
Development of Sustainable and Green Synthesis Protocols for Functionalized Pyridines
The principles of green chemistry are increasingly influencing the design of synthetic routes. citedrive.comresearchgate.netnih.govnih.gov For a molecule like this compound, which is likely a building block for more complex targets, the development of sustainable synthesis protocols is of high importance.
Future research in this area could focus on:
One-Pot Reactions: Designing multi-component, one-pot reactions to construct the functionalized pyridine core or to introduce substituents in a sequential manner, thereby reducing waste and improving efficiency. citedrive.comnih.gov
Green Solvents and Catalysts: Utilizing environmentally benign solvents such as water or bio-based solvents, and employing reusable or biodegradable catalysts. researchgate.netijpsonline.com
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has been successfully applied to the synthesis of other pyridine derivatives. citedrive.comnih.gov
The following table summarizes potential green synthesis strategies applicable to functionalized pyridines:
| Green Chemistry Principle | Potential Application to Pyridine Synthesis |
| Atom Economy | Multi-component reactions that incorporate all starting materials into the final product. |
| Use of Safer Solvents | Replacement of hazardous organic solvents with water, ethanol, or ionic liquids. |
| Energy Efficiency | Utilization of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste. |
Design of Highly Selective and Efficient Catalytic Systems
The presence of multiple reactive sites in this compound (the C-I bond, C-F bond, and various C-H bonds) necessitates the development of highly selective catalytic systems to achieve desired transformations without affecting other functional groups.
The design of such systems could involve:
Ligand-Controlled Regioselectivity: Fine-tuning the electronic and steric properties of ligands in transition metal catalysts to direct functionalization to a specific position on the pyridine ring. nih.gov
Chemoselective Catalysis: Developing catalysts that can selectively activate one functional group over another, for example, activating the C-I bond for cross-coupling while leaving the C-F and C-H bonds intact.
Dual Catalysis: Employing a combination of two different catalysts to promote sequential or cascade reactions in a single pot, leading to the rapid construction of molecular complexity.
Innovations in Chemo- and Regioselective Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the direct modification of complex molecules at a late stage of the synthesis. nih.govwikipedia.orgnih.gov The application of LSF to derivatives of this compound would enable the rapid generation of analogues for structure-activity relationship (SAR) studies.
Key areas for innovation include:
C-H Functionalization: Developing methods for the direct and regioselective functionalization of the C-H bonds on the pyridine ring or the cyclopropyl (B3062369) group. This remains a significant challenge due to the inherent inertness of C-H bonds. nih.govresearchgate.net
Site-Selective Cross-Coupling: While the C-I bond is a prime site for cross-coupling, innovative methods could enable selective functionalization at other positions, potentially through directed metalation or the use of specific pre-catalysts. researchgate.net
Biocatalysis: The use of enzymes to perform highly selective modifications on the pyridine scaffold could offer an environmentally friendly and efficient route to novel derivatives.
The table below outlines potential late-stage functionalization reactions for a substituted pyridine like this compound:
| Reaction Type | Target Site | Potential Reagents/Catalysts |
| Suzuki Coupling | C4-Iodo | Palladium catalysts, Boronic acids/esters |
| Buchwald-Hartwig Amination | C4-Iodo | Palladium catalysts, Amines |
| Sonogashira Coupling | C4-Iodo | Palladium/Copper catalysts, Terminal alkynes |
| Direct C-H Arylation | Pyridine C-H | Palladium or Rhodium catalysts, Aryl halides |
| Photoredox-mediated C-H Functionalization | Pyridine/Cyclopropyl C-H | Photoredox catalysts, Radical precursors |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclopropyl-2-fluoro-4-iodopyridine, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) by substituting the iodine atom with organoboron reagents. Cyclopropyl groups can be introduced via cyclopropanation of alkenes using CH₂N₂ or transition-metal catalysts .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol.
- Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹⁹F NMR (δ -110 to -120 ppm for fluorine) and HRMS (exact mass: 307.97 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent iodopyridine degradation via light/moisture-induced side reactions.
- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis. Monitor for discoloration (indicator of decomposition) .
Advanced Research Questions
Q. How do the substituents (cyclopropyl, fluoro, iodo) influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Iodo Group : Acts as a superior leaving group for Pd-catalyzed couplings (vs. bromo/chloro), enabling efficient C–C bond formation under mild conditions (e.g., 60°C, 12h) .
- Cyclopropyl Strain : The strained ring may undergo ring-opening under strong bases (e.g., LDA) or high temperatures, complicating reaction pathways. Pre-screen conditions using DFT calculations to predict stability .
- Fluoro Effect : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, but steric hindrance from cyclopropyl may alter regioselectivity. Validate via computational modeling (e.g., Gaussian) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
- Analytical Approach :
- Variable Control : Systematically test catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃/XPhos) and solvents (polar aprotic vs. ethers).
- Data Normalization : Compare turnover numbers (TON) and yields under identical substrate/catalyst ratios.
- Contradiction Sources : Discrepancies often arise from trace moisture in solvents or ligand impurities. Use Karl Fischer titration to quantify water content and ICP-MS for catalyst trace analysis .
Q. What strategies mitigate side reactions during functionalization of the iodo group?
- Experimental Design :
- Protecting Groups : Temporarily block the fluorine atom using TMSCl to prevent undesired fluorination side reactions.
- Catalyst Tuning : Employ bulky ligands (e.g., SPhos) to suppress β-hydride elimination in alkylation steps.
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., Pd-aryl complexes) and adjust reaction time/temperature .
Methodological Considerations
Q. How to design a stability study for this compound under varying pH conditions?
- Protocol :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24h.
- Analyze degradation products via UPLC-QTOF-MS.
- Key Metrics : Half-life (t₁/₂) and Arrhenius plots to predict shelf-life under storage conditions .
Q. What spectroscopic techniques best characterize intramolecular interactions in this compound?
- Techniques :
- NMR : ¹H-¹⁵N HMBC to confirm pyridine nitrogen environment; NOESY for cyclopropyl spatial proximity analysis.
- X-ray Crystallography : Resolve crystal packing effects on iodine’s electronic environment (if single crystals are obtainable).
- DFT Calculations : Compare experimental vs. computed ¹³C chemical shifts to validate conformer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
